Cas no 3304-51-6 ((2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid)

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid structure
3304-51-6 structure
商品名:(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid
CAS番号:3304-51-6
MF:C13H18N2O4
メガワット:266.29302
MDL:MFCD00037220
CID:44023
PubChem ID:7009570

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid 化学的及び物理的性質

名前と識別子

    • N'-Cbz-L-ornithine
    • N'-Benzyloxycarbonyl-L-ornithine
    • L-Orn(Z)-OH
    • (S)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid
    • H-L-ORN(Z)-OH
    • H-Orn(Z)-OH
    • N-DELTA-CBZ-D-ORNITHINE
    • (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine
    • (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid 1,2-bis(phenylmethyl ester)
    • (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylic acid dibenzyl ester
    • (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
    • (2S,4R)-N-benzyloxycarbony
    • Cbz-L-Hyp-OBn
    • Cbz-L-ornithine
    • Cbz-L-ornithine NCA
    • CTK4B9600
    • H-Dapa-OH·HCl
    • SureCN2678864
    • (2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid
    • (2S)-2-amino-5-[(benzyloxycarbonyl)amino]pentanoic acid
    • MFCD00037220
    • (S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid
    • (2S)-2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid
    • Ndelta -(benzyloxycarbonyl)-L-ornithine
    • N5 -benzyloxycarbonyl-ornithine
    • Ornithine, N5-[(phenylmethoxy)carbonyl]-
    • J-300357
    • Ndelta-Cbz-L-ornithine
    • 26780-55-2
    • AKOS015924235
    • EN300-252682
    • Ndelta -Carbobenzyloxy-L-ornithine
    • ndelta-benzyloxycarbonyl-l-ornithine
    • AS-15974
    • SCHEMBL4986552
    • 3304-51-6
    • NS00048947
    • (2S)-2-amino-5-benzyloxycarbonylaminopentanoic acid
    • VULSXQYFUHKBAN-NSHDSACASA-N
    • N-
    • (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoic acid
    • Q-101724
    • n-delta-benzyloxycarbonyl-l-ornithine
    • ?-Benzyloxycarbonyl-L-ornithine
    • CS-W007898
    • MDL: MFCD00037220
    • インチ: 1S/C13H18N2O4/c14-11(12(16)17)7-4-8-15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)/t11-/m0/s1
    • InChIKey: VULSXQYFUHKBAN-NSHDSACASA-N
    • ほほえんだ: N[C@@H](CCCNC(OCC1=CC=CC=C1)=O)C(O)=O

計算された属性

  • せいみつぶんしりょう: 266.126657g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.4
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 8
  • どういたいしつりょう: 266.126657g/mol
  • 単一同位体質量: 266.126657g/mol
  • 水素結合トポロジー分子極性表面積: 102Ų
  • 重原子数: 19
  • 複雑さ: 290
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.2340
  • ゆうかいてん: 248-252℃
  • ふってん: 492.2°C at 760 mmHg
  • PSA: 101.65

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid セキュリティ情報

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-252682-25.0g
(2S)-2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid
3304-51-6 95%
25.0g
$56.0 2024-06-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY065201-100g
Ndelta-Cbz-L-ornithine
3304-51-6 ≥97%
100g
¥693.0 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001986-5g
(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid
3304-51-6 98%
5g
¥27 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N56190-100g
H-Orn(Z)-OH
3304-51-6
100g
¥446.0 2021-09-08
Fluorochem
M03132-25g
H-Orn(Z)-OH
3304-51-6 95%
25g
£36.00 2022-02-28
Enamine
EN300-252682-0.1g
(2S)-2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid
3304-51-6 95%
0.1g
$19.0 2024-06-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H62435-25g
Ndelta-Benzyloxycarbonyl-L-ornithine, 98%
3304-51-6 98%
25g
¥8105.00 2023-03-15
Fluorochem
M03132-1g
H-Orn(Z)-OH
3304-51-6 95%
1g
£10.00 2022-02-28
AAPPTec
AHO141-100g
H-Orn(Z)-OH
3304-51-6
100g
$210.00 2024-07-19
Enamine
EN300-252682-2.5g
(2S)-2-amino-5-{[(benzyloxy)carbonyl]amino}pentanoic acid
3304-51-6 95%
2.5g
$27.0 2024-06-19

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid 関連文献

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acidに関する追加情報

Introduction to (2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic Acid (CAS No. 3304-51-6)

(2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid, with the CAS number 3304-51-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its unique stereochemistry and functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structural features make it particularly valuable in the development of peptidomimetics and other therapeutic agents.

The< strong>benzyloxycarbonyl group attached to the amino acid backbone provides stability and protection during synthetic processes, making it an ideal candidate for multi-step organic transformations. This protective group is commonly employed in peptide synthesis to prevent unwanted side reactions, ensuring high yields and purity of the final product. The< strong>pentanoic acid moiety contributes to the compound's solubility and reactivity, facilitating its integration into complex molecular architectures.

In recent years, there has been a surge in research focused on peptidomimetics due to their potential to mimic the biological activity of natural peptides while exhibiting improved pharmacokinetic properties. The< strong>(2S)-configuration of this compound is particularly significant, as it ensures optimal biological activity by maintaining the correct spatial orientation of functional groups. This stereochemical specificity is crucial for compounds intended for therapeutic use, where even minor structural deviations can lead to significant changes in biological efficacy.

One of the most compelling applications of (2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid is in the development of enzyme inhibitors. Enzyme inhibition is a cornerstone of modern drug design, with many therapeutic agents functioning by binding to and inhibiting specific enzymatic targets. The compound's ability to serve as a building block for peptidomimetics makes it an invaluable tool for creating inhibitors with high selectivity and potency. For instance, researchers have utilized derivatives of this compound to develop inhibitors targeting proteases, which are enzymes involved in various pathological processes, including cancer and inflammation.

The< strong>benzyloxycarbonyl group can be removed under specific conditions, allowing for further functionalization or activation of the amino group. This flexibility makes (2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid a versatile intermediate that can be tailored to meet the demands of different synthetic strategies. Such adaptability is particularly important in drug discovery pipelines, where compounds often undergo multiple rounds of modification before reaching their final therapeutic form.

Recent studies have also explored the use of (2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid in the development of novel antibiotics. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new antimicrobial agents with unique mechanisms of action. Peptidomimetics derived from this compound have shown promise in disrupting bacterial cell wall synthesis and other vital processes, offering a potential solution to the growing threat of antibiotic resistance.

The compound's< strong>pentanoic acid backbone provides a scaffold that can be modified to enhance solubility and bioavailability, critical factors for successful drug candidates. By incorporating hydrophilic or lipophilic groups at strategic positions within the molecule, researchers can fine-tune its pharmacokinetic properties. This approach has been particularly effective in designing drugs that require oral administration or targeted delivery systems.

In conclusion, (2S)-2-amino-5-(benzyloxycarbonylamino)pentanoic acid (CAS No. 3304-51-6) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent intermediate for synthesizing peptidomimetics and other bioactive molecules. The ongoing research into its applications in enzyme inhibition, antibiotic development, and drug delivery underscores its importance in advancing therapeutic strategies.

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